![molecular formula C11H14N2O2S2 B2625723 3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 733015-20-8](/img/structure/B2625723.png)

3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

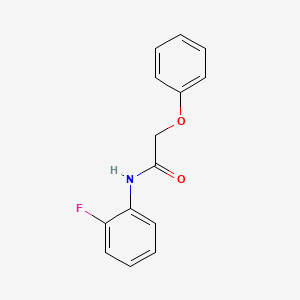

The compound “3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” belongs to the class of thienopyrimidinones. Thienopyrimidinones are heterocyclic compounds that contain a pyrimidine ring fused to a thiophene ring . They have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thienopyrimidinone core, with various substituents at the 3, 5, and 6 positions. The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis

Thienopyrimidinones can undergo various chemical reactions depending on the substituents present. For example, they can participate in cross-coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typically, properties such as solubility, melting point, and boiling point would be determined experimentally .Scientific Research Applications

Synthesis and Antitumor Activity

Thieno[2,3-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their antitumor activities. A series of compounds were prepared, and most exhibited potent anticancer activity against various human cancer cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colonic carcinoma). Some compounds demonstrated growth inhibition comparable to doxorubicin, a known anticancer drug (Hafez & El-Gazzar, 2017).

Analgesic and Anti-inflammatory Applications

2-Methylthio-3-substituted amino-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and assessed for analgesic, anti-inflammatory, and ulcerogenic index activities. One compound, AS2, demonstrated potent analgesic and anti-inflammatory activities and had a mild ulcerogenic potential, suggesting potential medical applications (Alagarsamy et al., 2007).

Heterocyclic System Synthesis

Several thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, quinazoline, and carbamate derivatives have been synthesized, elucidated by spectral data and chemical transportation. This research expands the chemical diversity of heterocyclic systems, which can have various applications in material science and pharmaceuticals (Abdelriheem et al., 2015).

Mechanism of Action

Target of Action

It’s worth noting that pyrido[2,3-d]pyrimidines, a class of compounds to which our compound belongs, have been found to inhibit various targets such as tyrosine kinase, phosphatidylinositol-3 kinase (pi3k), and cyclin-dependent kinases .

Mode of Action

Related pyrido[2,3-d]pyrimidines have been shown to inhibit the activity of their targets, leading to various downstream effects .

Biochemical Pathways

Related pyrido[2,3-d]pyrimidines have been shown to affect various pathways, including those involving tyrosine kinase, pi3k, and cyclin-dependent kinases .

Result of Action

Related pyrido[2,3-d]pyrimidines have been shown to exhibit various biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic effects .

Future Directions

Biochemical Analysis

Biochemical Properties

For instance, thieno[2,3-d]pyrimidines have been identified as potent and selective chemical inhibitors of atypical protein kinase C isoenzymes

Cellular Effects

The cellular effects of 3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one are not well-documented. Thieno[2,3-d]pyrimidines have been found to exhibit significant cellular effects. For example, they have been identified as inhibitors of atypical protein kinase C isoenzymes, which play crucial roles in the formation and maintenance of cell polarity

Molecular Mechanism

Thieno[2,3-d]pyrimidines have been found to inhibit atypical protein kinase C isoenzymes through potent and selective chemical inhibition . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Thieno[2,3-d]pyrimidines have been found to be involved in purine biosynthesis

Properties

IUPAC Name |

3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S2/c1-6-7(2)17-9-8(6)10(14)13(4-5-15-3)11(16)12-9/h4-5H2,1-3H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOFDWSEMKVXDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=S)N2)CCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid](/img/structure/B2625642.png)

![6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2625643.png)

![3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2625646.png)

![4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2625652.png)

![N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2625653.png)

![2-chloro-6-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2625658.png)